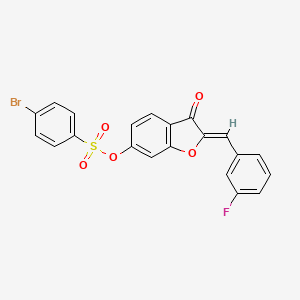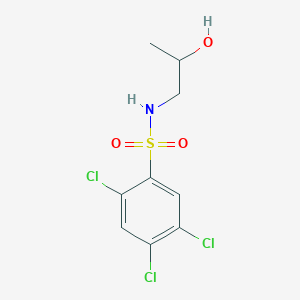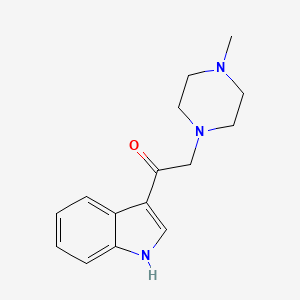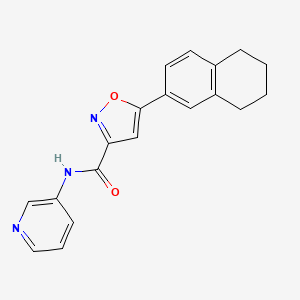![molecular formula C17H18N4O2S B12196644 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide](/img/structure/B12196644.png)
4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is notable for its unique structure, which includes a quinoline core substituted with a hydroxy group, a methyl group, and a thiadiazole moiety. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis. The hydroxy and methyl groups are introduced through electrophilic substitution reactions. The thiadiazole moiety is then attached using a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline core or the thiadiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products may involve modified quinoline or thiadiazole structures.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
4-Hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole moiety may interact with enzymes or receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Hydroxy-2-methylquinoline: Shares the quinoline core but lacks the thiadiazole moiety.
2-Hydroxy-4-methylquinoline: Similar structure with different substitution patterns.
4-Hydroxy-2-quinolones: A broader class of compounds with varying substituents.
Uniqueness: The presence of the thiadiazole moiety in 4-hydroxy-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide distinguishes it from other quinoline derivatives. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C17H18N4O2S/c1-9(2)6-15-20-21-17(24-15)19-16(23)11-4-5-13-12(8-11)14(22)7-10(3)18-13/h4-5,7-9H,6H2,1-3H3,(H,18,22)(H,19,21,23) |
InChI Key |
QGXBOLRYRRRONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12196565.png)

![5-{[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12196571.png)
![2-{[1-(1-carboxyethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}propanoic acid](/img/structure/B12196573.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B12196576.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]bisbenzylamine](/img/structure/B12196577.png)


![N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide](/img/structure/B12196606.png)
amine](/img/structure/B12196608.png)

![[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12196630.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196632.png)
![2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide](/img/structure/B12196634.png)
